molecular formula C10H12FN B1411921 3-(3-Fluorocyclobutyl)benzenamine CAS No. 1893987-81-9

3-(3-Fluorocyclobutyl)benzenamine

Cat. No.: B1411921
CAS No.: 1893987-81-9
M. Wt: 165.21 g/mol
InChI Key: JAXBDTILGXPCQD-UHFFFAOYSA-N
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Description

3-(3-Fluorocyclobutyl)benzenamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol. This compound features a fluorinated cyclobutyl ring attached to a benzenamine structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(3-Fluorocyclobutyl)benzenamine typically involves the fluorination of a cyclobutyl precursor followed by amination. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize the production of this compound.

Chemical Reactions Analysis

3-(3-Fluorocyclobutyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzenamine structure.

    Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-(3-Fluorocyclobutyl)benzenamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorocyclobutyl)benzenamine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring and benzenamine structure allow it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(3-Fluorocyclobutyl)benzenamine can be compared with other similar compounds, such as:

    3-(3-Chlorocyclobutyl)benzenamine: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Bromocyclobutyl)benzenamine: Similar structure but with a bromine atom instead of fluorine.

    3-(3-Methylcyclobutyl)benzenamine: Similar structure but with a methyl group instead of fluorine. These comparisons highlight the unique properties imparted by the fluorine atom, such as increased electronegativity and potential changes in biological activity.

Properties

IUPAC Name

3-(3-fluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-8(5-9)7-2-1-3-10(12)6-7/h1-3,6,8-9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXBDTILGXPCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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